![molecular formula C12H10N2O2 B180642 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one CAS No. 16285-26-0](/img/structure/B180642.png)
2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one
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Overview
Description
“2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is a biochemical used for proteomics research . It belongs to the class of nitrogen-containing heterocyclic compounds and represents a core structural component in various biologically active compounds .
Synthesis Analysis
The synthesis of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” involves several methodologies that have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . A novel and highly efficient copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H)-ones has been proposed .
Molecular Structure Analysis
The molecular formula of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is C12H10N2O2, with a molecular weight of 214.22 .
Chemical Reactions Analysis
Quinazolinones, including “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one”, are used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
Physical And Chemical Properties Analysis
The molecular formula of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is C12H10N2O2, and it has a molecular weight of 214.22 .
Mechanism of Action
While the specific mechanism of action for “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is not mentioned in the search results, quinazolinones in general have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTXSVKRLCOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349624 |
Source
|
Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
CAS RN |
16285-26-0 |
Source
|
Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?
A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.
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